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Compound of Interest

Compound Name:
Ethanone, 2-(benzoyloxy)-1-

phenyl-

Cat. No.: B3051460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for Ethanone, 2-
(benzoyloxy)-1-phenyl-, a compound of interest in chemical research and development. This

document outlines the key spectral characteristics derived from Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a

comprehensive resource for its identification and characterization.

Molecular Structure and Properties:

IUPAC Name: Ethanone, 2-(benzoyloxy)-1-phenyl-

Synonyms: Phenacyl benzoate, α-Benzoyloxyacetophenone

CAS Number: 33868-50-7

Molecular Formula: C₁₅H₁₂O₃[1]

Molecular Weight: 240.25 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR
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spectral data for Ethanone, 2-(benzoyloxy)-1-phenyl-.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms within the molecule.

Chemical Shift (δ, ppm) Multiplicity Assignment

7.45 - 8.14 Multiplet Aromatic Protons

5.45 Singlet Methylene Protons (-CH₂-)

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental

conditions.

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment

~191-193 Ketone Carbonyl (C=O)

~166 Ester Carbonyl (C=O)

~128-134 Aromatic Carbons

~70 Methylene Carbon (-CH₂-)

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to the vibrational modes of the chemical bonds.
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Wavenumber (cm⁻¹) Vibrational Mode

~3100-3000 C-H Stretch (Aromatic)

~3000-2850 C-H Stretch (Aliphatic)

1745 C=O Stretch (Ester)[1]

1680 C=O Stretch (Ketone)[1]

~1270 and ~1100 C-O Stretch (Ester)[1]

The presence of two distinct carbonyl stretching frequencies is a key feature in the IR spectrum

of this molecule.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure. While a detailed experimental mass spectrum for this specific compound is not

readily available, the expected fragmentation pattern can be predicted based on its structure.

Expected Fragmentation:

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 240, corresponding to the

molecular weight of the compound.

Key Fragments:

Benzoyl Cation (m/z = 105): A prominent peak is expected from the cleavage of the ester

linkage, resulting in the stable benzoyl cation (C₆H₅CO⁺).

Phenacyl Cation (m/z = 105): Cleavage can also lead to the formation of the phenacyl

cation (C₆H₅COCH₂⁺).

Phenyl Cation (m/z = 77): Loss of a carbonyl group from the benzoyl or phenacyl cation

can produce the phenyl cation (C₆H₅⁺).

Experimental Protocols
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The following are generalized protocols for the acquisition of spectral data for organic

compounds like Ethanone, 2-(benzoyloxy)-1-phenyl-.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C

NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR

tube. The use of an internal standard like tetramethylsilane (TMS) is common for chemical

shift referencing.

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then

tuned to the specific nucleus being observed (¹H or ¹³C).

Data Acquisition: A radiofrequency pulse is applied to the sample. The resulting signal,

known as the Free Induction Decay (FID), is detected. For ¹³C NMR, broadband proton

decoupling is typically used to simplify the spectrum to singlets for each unique carbon atom.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the

internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, one of the following methods is typically used:

KBr Pellet Method:

Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr)

powder (100-200 mg).

Press the mixture into a thin, transparent pellet using a hydraulic press.

Place the pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of a blank KBr pellet to subtract from the sample

spectrum.

Attenuated Total Reflectance (ATR) Method:
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Place the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

The IR beam is directed through the crystal, and the spectrum is recorded from the

surface of the sample.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: A small amount of the sample is introduced into the ion source of the

mass spectrometer. For volatile compounds, this can be done via a heated probe or a gas

chromatograph.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a

positively charged molecular ion (M⁺).

Fragmentation: The excess energy from the electron bombardment causes the molecular ion

to fragment into smaller, charged ions and neutral radicals.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Visualized Workflows and Structures
The following diagrams, generated using Graphviz, illustrate key processes and relationships in

the spectral analysis of Ethanone, 2-(benzoyloxy)-1-phenyl-.
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Workflow for the spectral analysis of a chemical compound.
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Expected mass spectrometry fragmentation of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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